methyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Overview
Description
“Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C6H9N3O2 . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a methyl acetate group .Physical And Chemical Properties Analysis
“Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a solid at room temperature . Its molecular weight is 155.15 g/mol .Scientific Research Applications
- Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate derivatives have shown potent antileishmanial activity. For instance, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
- New pyrazole derivatives, including methyl 2-(4-amino-1H-pyrazol-1-yl)acetate analogs, have been synthesized and evaluated for anti-inflammatory activity .
- Some pyrazole derivatives, including methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, were assessed for their ability to inhibit cyclooxygenase (COX) enzymes .
- The pyrazole core of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate analogs may favorably impact cancer cell growth inhibition .
Antileishmanial Activity
Antimalarial Potential
Anti-Inflammatory Properties
Cyclooxygenase Inhibition
Cancer Research
Antifungal Activity
Mechanism of Action
Target of Action
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a pyrazole derivative . Pyrazole derivatives have been found to interact with various targets, including the monopolar spindle 1 (MPS1) kinase , which is a potential therapeutic target for the treatment of various malignancies .
Mode of Action
Pyrazole derivatives are known to undergo electrophilic attack at carbon-3 . This interaction could potentially lead to changes in the target protein’s function, thereby exerting its biological effects.
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
One study found that a pyrazole derivative was rapidly metabolized by human liver microsomes (hlms) with a half-life (t 1/2) of 30 minutes . This suggests that methyl 2-(4-amino-1H-pyrazol-1-yl)acetate may also be rapidly metabolized, potentially affecting its bioavailability.
Result of Action
Pyrazole derivatives have been associated with various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that methyl 2-(4-amino-1H-pyrazol-1-yl)acetate may have a broad range of molecular and cellular effects.
properties
IUPAC Name |
methyl 2-(4-aminopyrazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXKIYODOVQMLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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